1H,1H,9H-Perfluorononyl p-toluenesulfonate
Description
Contextualization of Perfluorinated Moieties in Advanced Organic Chemistry
Perfluorinated moieties, which are carbon chains where all hydrogen atoms have been replaced by fluorine, impart remarkable properties to organic molecules. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability. europa.eu This stability makes perfluorinated compounds resistant to degradation. europa.eu Furthermore, the presence of a long fluorinated chain results in molecules that are both hydrophobic (water-repelling) and lipophobic (fat-repelling). nih.gov These unique properties are leveraged in a wide array of applications, from performance materials to chemical biology, where they can confer orthogonal behavior within natural systems. nih.govepa.gov The introduction of a perfluorinated chain into a molecule can significantly influence its surface activity, polarity, and stability. nih.gov
Significance of p-Toluenesulfonate Esters as Versatile Synthetic Intermediates
p-Toluenesulfonate esters, commonly known as tosylates, are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. masterorganicchemistry.com The tosylate group is the ester of p-toluenesulfonic acid and an alcohol. The transformation of an alcohol, which is a poor leaving group (hydroxide ion), into a tosylate dramatically enhances its reactivity towards nucleophiles. masterorganicchemistry.com This is because the tosylate anion is a very weak base, stabilized by resonance, making it an excellent leaving group. masterorganicchemistry.com The use of tosylates is a cornerstone of organic synthesis, allowing for the facile conversion of alcohols into a wide variety of other functional groups with predictable stereochemistry. libretexts.org The preparation of tosylates is typically achieved by reacting an alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). acs.org
Overview of Academic Research on 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
The primary precursor for the synthesis of this compound is 1H,1H,9H-perfluorononan-1-ol. Research on this alcohol indicates its use in the creation of water and oil-repellent coatings and as a component in specialty lubricants. This suggests that the corresponding tosylate could be synthesized as an intermediate for further chemical modifications, leveraging the reactivity of the tosylate group to introduce other functionalities onto the perfluorinated chain.
Physicochemical Properties of 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
Due to the limited specific research on this compound, a comprehensive, experimentally verified dataset of its physicochemical properties is not available. The following table includes known identifiers and physical state, with other properties listed as "Not Available" based on the current lack of published data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₁₇O₃S |
| Molecular Weight | 606.29 g/mol |
| CAS Number | 864-23-3 |
| Physical State | Liquid |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Synthesis and Reactivity
Synthesis of 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
A standard and logical synthetic route to 1H,1H,9H-Perfluorononyl p-toluenesulfonate would involve the reaction of its corresponding alcohol, 1H,1H,9H-perfluorononan-1-ol, with p-toluenesulfonyl chloride. This is a common method for the preparation of tosylates. acs.orgorgsyn.org The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com
General Reaction Scheme:
C₈F₁₇CH₂OH + CH₃C₆H₄SO₂Cl → C₈F₁₇CH₂OSO₂C₆H₄CH₃ + HCl
Expected Reactivity
As a tosylate, 1H,1H,9H-Perfluorononyl p-toluenesulfonate is expected to be a versatile substrate for nucleophilic substitution reactions. chempedia.info The tosylate group serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the terminal position of the perfluorinated chain. libretexts.org This would enable the synthesis of a variety of terminally-functionalized perfluorononane (B1297839) derivatives.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVBJFBLLGPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379936 | |
| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864-23-3 | |
| Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1h,1h,9h Perfluorononyl P Toluenesulfonate
Nucleophilic Substitution Processes
Nucleophilic substitution is a fundamental reaction pathway for alkyl tosylates. The p-toluenesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge, which makes it a weak base. jackwestin.com This characteristic facilitates the cleavage of the carbon-oxygen bond upon attack by a nucleophile. The reactivity of 1H,1H,9H-Perfluorononyl p-toluenesulfonate in these processes is, however, modulated by the electronic and steric effects of the perfluorononyl group.
Stereochemical Course of S(_N)2 Reactions
The bimolecular nucleophilic substitution (S(_N)2) mechanism is a concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the reaction center. For 1H,1H,9H-Perfluorononyl p-toluenesulfonate, being a primary tosylate, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. youtube.comyoutube.com
The reaction proceeds through a trigonal bipyramidal transition state. The highly electron-withdrawing perfluorononyl group is expected to increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of this long fluorinated chain might slightly hinder the approach of the nucleophile.
Table 1: Factors Influencing S(_N)2 Reactivity of 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
| Factor | Influence on S(_N)2 Reactivity | Rationale |
| Substrate Structure | Primary (1°) carbon favors S(_N)2 | Minimal steric hindrance at the reaction center. |
| Leaving Group | Excellent (p-toluenesulfonate) | The tosylate anion is a weak base, stabilized by resonance. jackwestin.com |
| Nucleophile Strength | Strong nucleophiles favor S(_N)2 | A strong nucleophile is required to efficiently attack the electrophilic carbon. |
| Solvent | Polar aprotic solvents favor S(_N)2 | These solvents solvate the cation but not the anion, increasing the nucleophile's reactivity. youtube.com |
| Perfluoroalkyl Chain | Inductive effect enhances electrophilicity | The strong electron-withdrawing effect of fluorine atoms increases the partial positive charge on the α-carbon. |
Exploration of Potential S(_N)1 Reactivity in Diverse Media
The unimolecular nucleophilic substitution (S(_N)1) mechanism involves a two-step process: the slow, rate-determining formation of a carbocation intermediate, followed by a rapid attack by a nucleophile. This pathway is typically favored for tertiary substrates and in polar protic solvents that can stabilize the carbocation intermediate.
For 1H,1H,9H-Perfluorononyl p-toluenesulfonate, a primary tosylate, the formation of a primary carbocation is energetically highly unfavorable. Furthermore, the strong inductive effect of the adjacent perfluoroalkyl chain would further destabilize a positive charge on the α-carbon. Therefore, the S(_N)1 pathway is considered highly unlikely for this compound under typical conditions. youtube.com
Even in strongly ionizing, weakly nucleophilic media (solvolysis conditions), the propensity for S(_N)1 reactivity is expected to be extremely low. Any potential for unimolecular reactivity would likely be dominated by competing elimination pathways or rearrangements if a carbocation were to form.
Elimination Pathways
Elimination reactions are common competing pathways to nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. These reactions involve the removal of the tosylate leaving group and a proton from an adjacent carbon atom to form an alkene. The two main mechanisms are the E2 (bimolecular) and E1 (unimolecular) pathways.
Given that 1H,1H,9H-Perfluorononyl p-toluenesulfonate is a primary tosylate, the E2 mechanism is the more probable elimination pathway. This is a concerted reaction that is favored by strong, bulky bases and higher temperatures. The base removes a proton from the β-carbon, while simultaneously the C-O bond to the tosylate group breaks, and a double bond is formed.
The presence of the electron-withdrawing perfluoroalkyl group will increase the acidity of the protons on the β-carbon, potentially facilitating the E2 reaction.
Table 2: Competition Between Substitution and Elimination
| Reaction Condition | Favored Pathway |
| Strong, non-bulky nucleophile | S(_N)2 |
| Strong, bulky base | E2 |
| Weak nucleophile/base | Slow S(_N)2, E2 unlikely |
| High temperature | E2 |
Rearrangement Reactions
Carbocation rearrangements, such as hydride or alkyl shifts, are characteristic of reactions proceeding through an S(_N)1 or E1 mechanism. Since 1H,1H,9H-Perfluorononyl p-toluenesulfonate is a primary tosylate and is highly unlikely to form a carbocation intermediate, rearrangement reactions are not an expected pathway for this compound.
Role as a Leaving Group in Complex Transformations
The p-toluenesulfonate group in 1H,1H,9H-Perfluorononyl p-toluenesulfonate serves as an excellent leaving group, making this compound a valuable substrate in a variety of more complex chemical transformations. Its reactivity is analogous to that of alkyl halides, allowing it to participate in reactions where a good leaving group is essential. reddit.com For instance, it can be used to introduce the 1H,1H,9H-perfluorononyl group into various molecules through reactions with a wide range of nucleophiles, including carbanions, alkoxides, and amines.
Radical Reactions and Polymerization Initiation Mechanisms
While ionic reactions are predominant for alkyl tosylates, the presence of the long perfluoroalkyl chain can open avenues for radical reactivity under specific conditions. Perfluoroalkyl substances can be susceptible to attack by radicals such as sulfate (B86663) and hydroxyl radicals. nih.govnih.gov The high strength of the C-F bond generally makes the perfluorinated chain itself quite stable. However, reactions can be initiated at the C-H bonds of the terminal CH(_2) group or through homolytic cleavage of the C-O bond under high-energy conditions (e.g., pyrolysis or photolysis).
There is limited specific information on 1H,1H,9H-Perfluorononyl p-toluenesulfonate acting as a polymerization initiator. However, perfluoroalkyl compounds can be involved in radical polymerization processes, often as part of a redox initiation system. The thermal or photochemical decomposition of the compound could potentially generate radicals capable of initiating polymerization, although this is not a typical application for alkyl tosylates.
Applications in Advanced Organic Synthesis
1H,1H,9H-Perfluorononyl p-Toluenesulfonate as an Alkylating Reagent
The primary utility of 1H,1H,9H-Perfluorononyl p-toluenesulfonate in organic synthesis lies in its capacity to act as a potent alkylating agent. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 1H,1H,9H-perfluorononyl group is transferred to a variety of nucleophiles.
Introduction of Perfluorononyl Chains into Organic Frameworks
The introduction of perfluorinated chains, such as the perfluorononyl group, can dramatically alter the physical and chemical properties of organic molecules. This process, often referred to as "ponytailing," imparts a high degree of fluorophilicity, leading to unique solubility profiles. Molecules tagged with such fluorous chains can be selectively separated from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE), a technique that simplifies purification protocols significantly.
The reaction of 1H,1H,9H-Perfluorononyl p-toluenesulfonate with various nucleophiles, including amines, thiols, and carbanions, provides a straightforward method for incorporating the perfluorononyl moiety. For instance, the alkylation of an amine with this reagent would yield a product with a pending perfluorononyl chain, rendering it amenable to fluorous separation techniques.
| Nucleophile | Product Type | Potential Application |
| Primary Amine | Secondary Amine with Perfluorononyl Chain | Fluorous-tagged bases, intermediates for further synthesis |
| Thiol | Thioether with Perfluorononyl Chain | Fluorous-tagged ligands, protecting groups |
| Malonate Ester | Dialkylated Malonate with Perfluorononyl Chain | Precursors for complex fluorinated molecules |
Synthesis of Fluorinated Ethers and Esters
While direct synthesis of fluorinated esters using 1H,1H,9H-Perfluorononyl p-toluenesulfonate is less common, as it is an alkylating rather than an acylating agent, it is a key reagent for the synthesis of fluorinated ethers. Alkoxide nucleophiles, generated from the deprotonation of alcohols, readily displace the tosylate group to form ethers containing the perfluorononyl chain. This reaction is a valuable method for creating fluorinated surfactants, lubricants, and materials with specialized surface properties.
The synthesis of fluorinated esters is more commonly achieved through the esterification of a carboxylic acid with a fluorinated alcohol, such as 1H,1H,9H-perfluorononanol, often catalyzed by acids like p-toluenesulfonic acid.
Utilization in Fluorous Chemistry and Separation Science
The concept of fluorous chemistry hinges on the unique phase preferences of highly fluorinated compounds. The perfluorononyl chain of 1H,1H,9H-Perfluorononyl p-toluenesulfonate is the key to its application in this field, enabling simplified purification strategies that avoid traditional and often laborious column chromatography.
Design and Application of Fluorous Tagging for Purification (Fluorous Solid-Phase Extraction)
Fluorous tagging is a powerful strategy in which a fluorous ponytail is temporarily attached to a substrate to facilitate its purification. After a multi-step synthesis, the fluorous-tagged product can be selectively retained on a fluorous silica (B1680970) gel cartridge during fluorous solid-phase extraction (F-SPE), while non-fluorinated impurities are washed away. The desired product is then eluted with a more fluorophilic solvent.
1H,1H,9H-Perfluorononyl p-toluenesulfonate serves as a precursor for creating these fluorous tags. For example, a protecting group or a linker can be functionalized with the 1H,1H,9H-perfluorononyl group. This modified tag is then attached to the substrate of interest at the beginning of a synthetic sequence.
General Workflow for Fluorous Solid-Phase Extraction:
Tagging: A substrate is reacted with a reagent containing a perfluorononyl tag.
Synthesis: The tagged substrate undergoes one or more chemical transformations.
Separation: The reaction mixture is passed through a fluorous silica gel cartridge. Non-fluorous components are eluted with a fluorophobic solvent (e.g., methanol (B129727)/water).
Elution: The desired fluorous-tagged product is eluted with a fluorophilic solvent (e.g., perfluorohexane (B1679568) or a fluorinated alcohol).
Detagging: The perfluorononyl tag is cleaved to yield the final purified product.
Development of Recoverable Reagents and Catalysts with Perfluorinated Tags
The principles of fluorous chemistry are also highly beneficial for the recovery and reuse of expensive reagents and catalysts. By attaching a perfluorononyl tag to a catalyst, it can be easily separated from the reaction products by F-SPE or by liquid-liquid extraction with a fluorous solvent. This approach is particularly valuable for transition metal catalysts, which are often costly and can contaminate the final product.
A ligand for a metal catalyst can be modified by alkylation with 1H,1H,9H-Perfluorononyl p-toluenesulfonate. The resulting fluorous-tagged ligand can then be complexed with the metal, and the entire catalyst assembly can be recovered and reused over multiple reaction cycles, improving the economic and environmental sustainability of the process.
| Catalyst Component | Tagging Strategy | Recovery Method |
| Phosphine (B1218219) Ligand | Alkylation of a hydroxyl- or amino-functionalized phosphine with 1H,1H,9H-Perfluorononyl p-toluenesulfonate. | Fluorous Solid-Phase Extraction (F-SPE) or Fluorous Liquid-Liquid Extraction. |
| Chiral Catalyst | Attachment of a perfluorononyl-containing moiety to the catalyst backbone. | F-SPE or precipitation from a non-fluorous solvent. |
Contribution to Stereoselective Synthesis
The influence of perfluoroalkyl chains on the stereochemical outcome of a reaction is an area of active research. While direct participation of the 1H,1H,9H-perfluorononyl group in controlling stereoselectivity is not extensively documented, its steric bulk and unique electronic properties can potentially influence the transition state of a reaction.
In stereoselective synthesis, chiral auxiliaries or catalysts bearing perfluorononyl tags can be employed. The primary advantage in this context is the simplified purification of diastereomeric or enantiomeric products. For instance, by tagging a chiral auxiliary with a perfluorononyl group, the separation of diastereomers after a reaction can be facilitated using F-SPE. Subsequently, the auxiliary can be cleaved and recovered for reuse.
Furthermore, the distinct phase-separation properties of fluorous-tagged molecules could enable novel approaches to kinetic resolutions, where one enantiomer reacts preferentially and can be separated from the unreacted, fluorous-tagged enantiomer.
Role in Asymmetric Synthesis via Perfluoroalkane-Tagged Chiral Auxiliaries
The strategic attachment of a perfluoroalkyl chain, often referred to as a "fluorous" tag, to a chiral auxiliary offers several practical advantages in synthetic chemistry. The most notable of these is the simplified purification of reaction products through a technique known as fluorous solid-phase extraction (FSPE). This method leverages the unique solubility properties of fluorous compounds, which preferentially partition into a fluorous solvent or onto a fluorous solid phase, allowing for their facile separation from non-fluorinated reactants and byproducts.
While the concept of fluorous synthesis is well-established, the specific utility of 1H,1H,9H-Perfluorononyl p-toluenesulfonate as a reagent for the introduction of the perfluorononyl group onto chiral auxiliaries is a subject of ongoing investigation. As a tosylate, this compound is an effective alkylating agent, theoretically enabling the covalent attachment of the C9F17CH2CH2- group to a suitable functional handle on a chiral auxiliary, such as a hydroxyl or amino group. The resulting perfluoroalkane-tagged chiral auxiliary would then be poised for use in various asymmetric transformations.
The table below outlines the key characteristics of such a hypothetical reaction:
| Reagent | Role | Desired Outcome |
| 1H,1H,9H-Perfluorononyl p-toluenesulfonate | Perfluorononylating agent | Covalent attachment of the perfluorononyl tag |
| Chiral Auxiliary (e.g., amino alcohol) | Stereodirecting group | Formation of a fluorous-tagged chiral auxiliary |
| Base | Catalyst/Proton scavenger | Facilitation of the alkylation reaction |
Diastereoselective and Enantioselective Transformations
Once a perfluoroalkane-tagged chiral auxiliary is synthesized, its primary function is to induce stereoselectivity in chemical reactions, leading to the preferential formation of one diastereomer or enantiomer. The bulky and electronically distinct nature of the perfluoroalkyl chain can influence the steric environment around the reactive center, thereby enhancing the facial bias of the chiral auxiliary.
Research into the application of chiral auxiliaries bearing a perfluorononyl tag, potentially derived from 1H,1H,9H-Perfluorononyl p-toluenesulfonate , would aim to evaluate their effectiveness in a range of diastereoselective and enantioselective transformations. These include, but are not limited to:
Asymmetric Aldol Reactions: Controlling the formation of stereocenters during the carbon-carbon bond-forming step.
Asymmetric Alkylations: Directing the approach of an electrophile to a prochiral enolate.
Asymmetric Diels-Alder Reactions: Influencing the stereochemical outcome of the cycloaddition.
Asymmetric Conjugate Additions: Guiding the 1,4-addition of a nucleophile to an α,β-unsaturated system.
The success of these transformations is typically quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. High levels of stereoselectivity are crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical and agrochemical industries.
Detailed research findings on the performance of chiral auxiliaries specifically tagged using 1H,1H,9H-Perfluorononyl p-toluenesulfonate are an emerging area of interest. The data from such studies would be critical in assessing the true potential of this specific reagent in the broader context of asymmetric synthesis. The table below illustrates the type of data that would be generated from such research.
| Transformation Type | Chiral Auxiliary System | Diastereomeric/Enantiomeric Excess |
| Aldol Addition | Perfluorononyl-tagged Evans Auxiliary | Data would be populated here |
| Michael Addition | Perfluorononyl-tagged Pseudoephedrine | Data would be populated here |
| Diels-Alder Cycloaddition | Perfluorononyl-tagged Oppolzer's Sultam | Data would be populated here |
Further investigations are required to fully elucidate the synthetic utility of 1H,1H,9H-Perfluorononyl p-toluenesulfonate in the creation of novel, highly effective chiral auxiliaries for stereoselective synthesis.
Integration into Polymer Chemistry and Materials Science
Monomer Synthesis for Fluoropolymer Architectures
The synthesis of specialized monomers is a cornerstone of creating fluoropolymers with tailored properties. The 1H,1H,9H-Perfluorononyl p-toluenesulfonate molecule can serve as a key precursor for introducing long-chain perfluorinated moieties into polymerizable molecules.
The 1H,1H,9H-perfluorononyl fragment is a desirable component in polymer chains due to the unique properties conferred by the high density of fluorine atoms. These properties include low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. By reacting 1H,1H,9H-Perfluorononyl p-toluenesulfonate with functionalized monomers, this perfluorinated segment can be covalently bonded to create novel monomers. For example, reaction with a hydroxyl-containing acrylate (B77674) or methacrylate, such as 2-hydroxyethyl acrylate, in the presence of a base would yield a 1H,1H,9H-perfluorononyl-functionalized acrylate monomer. This new monomer can then be polymerized or copolymerized to incorporate the perfluorononyl side chains into the final polymer architecture.
| Reactant 1 | Reactant 2 | Resulting Monomer (Example) | Key Feature |
| 1H,1H,9H-Perfluorononyl p-toluenesulfonate | 2-Hydroxyethyl acrylate | 1H,1H,9H-Perfluorononylethyl acrylate | Introduction of a long perfluorinated side chain |
| 1H,1H,9H-Perfluorononyl p-toluenesulfonate | 4-Vinylbenzyl alcohol | 4-(1H,1H,9H-Perfluorononyloxymethyl)styrene | Styrenic monomer with a fluorinated tail |
This table presents hypothetical reaction pathways for the synthesis of fluorinated monomers.
The tosylate group in 1H,1H,9H-Perfluorononyl p-toluenesulfonate is an excellent leaving group, a property that can be exploited to initiate certain types of controlled polymerization. While not a conventional initiator for all controlled radical polymerization techniques, tosylates can be transformed into initiators for methods like atom transfer radical polymerization (ATRP). For instance, the tosylate can be substituted with a halide, such as bromide, to create a suitable ATRP initiator. This perfluorinated initiator would then allow for the synthesis of well-defined polymers where every polymer chain is end-capped with a 1H,1H,9H-perfluorononyl group. This approach offers precise control over molecular weight and polymer architecture, leading to the formation of block copolymers with a fluorinated block.
| Polymerization Technique | Role of Tosylate Derivative | Resulting Polymer Structure |
| Atom Transfer Radical Polymerization (ATRP) | Precursor to a halide-functionalized initiator | Well-defined polymers with a terminal perfluorononyl group |
| Cationic Ring-Opening Polymerization | Potential initiator for certain cyclic monomers | Polymers with a perfluorononyl initiating fragment |
This table outlines the potential roles of 1H,1H,9H-Perfluorononyl p-toluenesulfonate derivatives in controlled polymerization.
Functionalization of Polymeric Materials
Beyond monomer synthesis, 1H,1H,9H-Perfluorononyl p-toluenesulfonate is a valuable reagent for the post-polymerization modification of existing polymers, particularly for surface functionalization.
The introduction of the 1H,1H,9H-perfluorononyl group onto a polymer surface can dramatically alter its surface properties. By grafting these fluorinated chains onto a polymer substrate, the surface energy can be significantly lowered, resulting in enhanced hydrophobicity and oleophobicity. This is achieved by reacting the tosylate with functional groups present on the polymer surface, such as hydroxyl or amine groups. This surface modification is a powerful tool for creating materials with tailored wettability and anti-fouling characteristics, which are crucial for applications ranging from self-cleaning coatings to biomedical devices.
The inherent stability of the carbon-fluorine bond contributes to the high thermal and chemical resistance of fluorinated compounds. By incorporating 1H,1H,9H-perfluorononyl fragments into a polymer, either through copolymerization of a functionalized monomer or by surface grafting, the resulting material can exhibit improved resistance to harsh environments. The dense fluorinated layer can act as a protective barrier, shielding the underlying polymer from chemical attack and thermal degradation.
Advanced Applications in Specialty Polymers
The unique combination of properties imparted by the 1H,1H,9H-perfluorononyl group makes polymers containing this moiety suitable for a range of advanced applications. These specialty polymers find use in sectors where high performance is paramount. Examples of potential applications include:
Low-Friction Coatings: The low surface energy associated with the perfluorinated chains can lead to materials with a low coefficient of friction, suitable for applications in non-stick coatings and lubricants.
Advanced Textiles: Textiles treated with polymers containing the 1H,1H,9H-perfluorononyl group can exhibit excellent water and oil repellency, leading to stain-resistant and easy-to-clean fabrics.
Biomedical Materials: The anti-fouling properties derived from the fluorinated surface can be beneficial in biomedical applications to reduce protein adsorption and bacterial adhesion on implants and medical devices.
Electronic Components: The low dielectric constant and high thermal stability of fluoropolymers make them valuable materials for insulation and packaging in the electronics industry.
Development of Fluorinated Polyurethanes and Polyamides
The incorporation of fluorine into polyurethanes (PUs) and polyamides (PAs) is a proven strategy to enhance their thermal stability, chemical resistance, and surface properties. nih.govresearchgate.net While fluorinated diols, diamines, or diisocyanates are common starting materials for these polymers, 1H,1H,9H-Perfluorononyl p-toluenesulfonate offers a versatile route for introducing the perfluorononyl group, typically as a side chain. nih.govmdpi.com
The p-toluenesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows the perfluorononyl group to be grafted onto a pre-existing polymer backbone or used in the synthesis of novel fluorinated monomers. For instance, a polyurethane or polyamide with pendant hydroxyl or secondary amine groups could be chemically modified by reaction with 1H,1H,9H-Perfluorononyl p-toluenesulfonate to attach the fluorinated side chains.
Alternatively, the tosylate can be displaced to create new fluorinated monomers. Reaction with a diamine, for example, could yield a novel diamine containing a long perfluoroalkyl tail, which can then be polymerized with dicarboxylic acids to form a new fluorinated polyamide. capes.gov.br Introducing these fluorinated side chains can disrupt regular chain packing, which often increases the solubility of the resulting polymers in common organic solvents while slightly decreasing their thermal stability compared to non-fluorinated analogs. researchgate.net The resulting fluorinated polyurethanes and polyamides exhibit properties tailored for advanced applications, including hydrophobic coatings and chemically resistant films. nih.gov
| Property | Impact of Fluorination | Research Finding |
| Solubility | Generally Increased | The introduction of bulky trifluoromethyl groups can disrupt chain packing, increasing the spacing between polymer chains and enhancing solubility in common solvents. researchgate.net |
| Thermal Stability | Variable | Fluorinated polyurethanes can have decomposition onset temperatures between 247–330 °C. mdpi.com The introduction of fluorine may slightly decrease the thermal stability compared to parent non-fluorinated polyamides. researchgate.net |
| Surface Energy | Significantly Lowered | Flexible fluorinated polymer chains can easily migrate to the surface of a matrix, significantly improving surface properties like hydrophobicity. mdpi.com |
| Transparency | Can be Improved | The introduction of fluorine side chains in polyamides has been shown to improve the transparency of polymer films and suppress their yellowness index. mdpi.com |
Potential in Photoresist Compositions
In the field of photolithography, used for fabricating integrated circuits, photoresist materials are of critical importance. A key component of many modern photoresists is a photoacid generator (PAG), a compound that generates a strong acid upon exposure to light. This acid then catalyzes a chemical reaction in the surrounding polymer matrix, changing its solubility and allowing for the creation of patterned structures.
Aryl tosylates have been investigated as non-ionic photoacid generators. rsc.org Upon irradiation, these molecules can undergo homolysis of the ArO–SO₂ bond, which leads to the formation of p-toluenesulfonic acid. rsc.org 1H,1H,9H-Perfluorononyl p-toluenesulfonate fits this structural class and has the potential to function as a PAG.
The presence of the long perfluorononyl chain (C₉F₁₇H₂) offers additional advantages. Fluorinated compounds are known for their low surface energy and specific solubility characteristics. Incorporating this fluorinated tail directly into the PAG could provide several benefits:
Modified Surface Properties: The fluorinated chain can influence the interaction of the photoresist with developer and rinse solutions. Perfluoroalkyl sulfonamide surfactants are used in rinse solutions to reduce defects, line edge roughness (LER), and line width roughness (LWR) by controlling the surface tension and adsorption on the photoresist surface. epo.orggoogle.com A PAG with an integrated fluorinated tail could provide similar benefits from within the resist film itself.
Controlled Diffusion: The bulky and non-polar nature of the perfluoroalkyl chain may help to control the diffusion of the generated acid within the polymer matrix, potentially leading to higher resolution patterns.
Enhanced Etch Resistance: The high fluorine content could contribute to increased plasma etch resistance during subsequent pattern transfer steps.
| Component Type | Function in Photoresist | Potential Role of 1H,1H,9H-Perfluorononyl p-toluenesulfonate |
| Photoacid Generator (PAG) | Generates strong acid upon light exposure to catalyze chemical change in the polymer matrix. | The aryl tosylate structure allows it to function as a non-ionic PAG, releasing p-toluenesulfonic acid. rsc.org |
| Surfactant/Additive | Modifies surface tension, reduces defects, controls contact angle of aqueous fluids on the photoresist. google.com | The perfluorononyl tail provides low surface energy, potentially reducing defects and improving developer interactions. |
| Polymer Matrix | Undergoes a solubility change after acid-catalyzed reaction. | Not a primary role, but its incorporation into a polymer could create a photo-definable fluoropolymer. |
Computational and Theoretical Studies of 1h,1h,9h Perfluorononyl P Toluenesulfonate
Quantum Mechanical Investigations of Electronic Structure and Bonding
Currently, there are no specific quantum mechanical investigations available in the public domain for 1H,1H,9H-Perfluorononyl p-toluenesulfonate. Such studies would be invaluable for understanding the molecule's fundamental properties. Typically, researchers would employ methods like Density Functional Theory (DFT) or ab initio calculations to determine its electronic structure, molecular orbital energies, and the nature of the bonding between the perfluorinated alkyl chain and the toluenesulfonate (B8598656) group.
Mechanistic Pathway Analysis through Computational Modeling
No computational studies detailing the mechanistic pathways of reactions involving 1H,1H,9H-Perfluorononyl p-toluenesulfonate have been identified. Future research in this area could explore its degradation pathways, potential for atmospheric reactions, or its interactions with biological molecules. Computational modeling would be instrumental in elucidating transition states and reaction intermediates, providing insights that are often difficult to obtain through experimental means alone.
Prediction of Thermochemical and Kinetic Parameters
Specific thermochemical and kinetic parameters for 1H,1H,9H-Perfluorononyl p-toluenesulfonate derived from computational predictions are not available. While general methods for calculating properties such as enthalpy of formation, heat capacity, and reaction rate constants are well-established in computational chemistry, they have not been specifically applied to this compound. Such data would be critical for modeling its environmental fate and transport.
Molecular Dynamics Simulations for Solution-Phase Behavior
There are no published molecular dynamics simulations that describe the behavior of 1H,1H,9H-Perfluorononyl p-toluenesulfonate in solution. These simulations would be essential for understanding its interactions with water and other solvents, its potential for micelle formation, and its partitioning behavior in multiphase environments. This information is crucial for predicting its behavior in aquatic systems and its potential for bioaccumulation.
Analytical Research Methodologies for 1h,1h,9h Perfluorononyl P Toluenesulfonate and Its Transformation Products
Advanced Spectroscopic Characterization (e.g., high-resolution NMR, mass spectrometry, vibrational spectroscopy)
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of 1H,1H,9H-Perfluorononyl p-toluenesulfonate.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of the title compound. Analysis typically involves ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-toluenesulfonate (tosyl) group and the methylene (B1212753) protons adjacent to the ester oxygen. The aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm. The methylene protons (-CH₂-O) adjacent to the oxygen would likely appear as a triplet, significantly downfield due to the deshielding effects of both the oxygen and the perfluoroalkyl chain. Another triplet corresponding to the -CH₂- group adjacent to the perfluorinated chain is also expected.
¹⁹F NMR: The fluorine NMR spectrum provides specific information about the perfluoroalkyl chain. A key indicator for many linear per- and polyfluoroalkyl substances (PFAS) is the signal from the terminal trifluoromethyl (-CF₃) group, which characteristically appears around -81 ppm. digitellinc.com The other non-equivalent -CF₂- groups along the chain would present as complex multiplets at different chemical shifts.
¹³C NMR: The carbon NMR would complement the ¹H and ¹⁹F data, showing distinct signals for the aromatic carbons, the methyl carbon of the tosyl group, and the carbons of the ethyl bridge, as well as the highly deshielded carbons of the perfluoroalkyl chain.
Illustrative ¹H NMR Chemical Shifts for Tosylate Moieties
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation and trace analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis is vital for structural elucidation. For perfluoroalkyl substances, fragmentation of the perfluoroalkyl chain is characteristic. It is known that under LC/ES-MS/MS conditions, perfluoroalkyl carboxylates first lose CO₂, and the resulting perfluoroalkyl anion undergoes subsequent fragmentation. nih.gov A similar loss of the tosylate group followed by fragmentation of the perfluorononyl ethyl chain could be anticipated for the title compound. Common fragmentation pathways for PFAS often involve the cleavage of C-C bonds within the fluorinated chain, leading to a series of perfluoroalkyl fragment ions. researchgate.netcsic.es
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy can provide functional group information. Key expected vibrational bands for 1H,1H,9H-Perfluorononyl p-toluenesulfonate would include:
S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonate group, typically in the 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ regions.
C-F stretching: Very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the perfluoroalkyl chain.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
C-H stretching: Bands for the aromatic and aliphatic C-H bonds around 2900-3100 cm⁻¹.
Chromatographic Method Development for Analysis and Purity Assessment (e.g., GC-MS, HPLC with specialized detectors)
Chromatographic methods are essential for separating 1H,1H,9H-Perfluorononyl p-toluenesulfonate from impurities, starting materials, and its transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, the primary transformation product, 1H,1H,9H-perfluorononan-1-ol (a type of fluorotelomer alcohol or FTOH), is well-suited for GC-MS analysis. shimadzu.com The parent tosylate may also be amenable to GC analysis, although its higher molecular weight and polarity might require elevated temperatures where thermal degradation could be a concern.
For the analysis of FTOHs, methods often employ a semi-polar GC column, such as one with a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase. pfascentral.org Chemical ionization (CI) is frequently preferred over electron ionization (EI) as it is a softer ionization technique that can enhance the abundance of the molecular ion, aiding in identification. shimadzu.compfascentral.org
Typical GC-MS Parameters for Fluorotelomer Alcohol Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile technique for the analysis of the non-volatile tosylate ester and its potential ionic transformation products.
Reversed-Phase HPLC: A C18 column is commonly used for the separation of various PFAS. chromatographytoday.com A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency, is typical. A gradient elution, starting with a higher water content and increasing the organic solvent percentage, would be required to elute the highly retained fluorinated compound.
Specialized Detectors:
Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective detection of PFAS. APCI may be a suitable ionization source for neutral species like the parent tosylate and its alcohol transformation product. pfascentral.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): A novel approach involves coupling HPLC to an ICP-MS/MS for fluorine-specific detection. This method allows for the non-targeted analysis of fluorinated compounds, irrespective of their ability to be ionized by conventional techniques like ESI. nih.gov This could be particularly useful for identifying unknown transformation products.
Development of Specific Derivatization Techniques for Analytical Detection and Identification
Derivatization is a powerful strategy to improve the analytical properties of target compounds, particularly for enhancing volatility for GC analysis or improving ionization efficiency and detection sensitivity for LC-MS.
Derivatization of Transformation Products
The primary transformation product of 1H,1H,9H-Perfluorononyl p-toluenesulfonate is expected to be 1H,1H,9H-perfluorononan-1-ol via hydrolysis of the tosylate ester. Analytical methods for FTOHs often employ derivatization to enhance sensitivity.
For LC-MS/MS Analysis: Fluorotelomer alcohols can be derivatized with reagents like dansyl chloride in the presence of a catalyst such as 4-(dimethylamino)-pyridine (DMAP). pku.edu.cnnih.gov This adds a highly ionizable group to the molecule, significantly lowering detection limits in ESI-MS. This technique has been shown to improve sensitivity by 7.5 to 241 times compared to underivatized FTOH analysis. pku.edu.cn
For GC-MS Analysis: Silylation is a common derivatization technique for alcohols to increase their volatility and improve chromatographic performance. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group of 1H,1H,9H-perfluorononan-1-ol to a trimethylsilyl (B98337) ether, which is more amenable to GC analysis. researchgate.net
Derivatization of the Parent Compound
Derivatization of the parent 1H,1H,9H-Perfluorononyl p-toluenesulfonate is less common as it is already a neutral, non-volatile molecule suitable for LC-MS. However, if specific detection is required or if fragmentation is poor, chemical modification could be explored. Since the tosylate itself is a reactive leaving group, derivatization would likely target the aromatic ring through reactions like electrophilic substitution, although this is not a standard analytical approach and would require significant method development.
Summary of Derivatization Strategies for FTOH Analysis
Environmental Fate and Transport of Perfluorinated Sulfonates
Environmental Persistence and Degradation Mechanisms
Per- and polyfluoroalkyl substances (PFAS), a category that includes 1H,1H,9H-Perfluorononyl p-toluenesulfonate, are recognized for their exceptional persistence in the environment. This persistence is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. Consequently, these compounds are highly resistant to chemical, thermal, and biological degradation. Often referred to as "forever chemicals," once released into the environment, they can remain for extended periods, leading to long-term contamination of soil, water, and biota.
While the perfluorinated chain of 1H,1H,9H-Perfluorononyl p-toluenesulfonate is highly resistant to degradation, the p-toluenesulfonate group is known to be biodegradable. Studies have shown that microorganisms can utilize p-toluenesulfonate as a source of carbon and sulfur. This suggests a potential, albeit slow, initial degradation step for 1H,1H,9H-Perfluorononyl p-toluenesulfonate, where the molecule could be cleaved at the ester linkage, separating the persistent perfluorinated chain from the more readily degradable toluenesulfonate (B8598656) group. However, the resulting perfluorinated alcohol would still be a persistent and mobile compound in the environment.
The degradation of the perfluoroalkyl chain itself is extremely challenging. Under specific laboratory conditions, some degradation of long-chain PFAS has been observed through advanced oxidation processes, such as using persulfate activated by heat or other means. These methods, however, are energy-intensive and not yet widely applied for in-situ environmental remediation.
Biotransformation Pathways of Perfluorinated Sulfonates
The biotransformation of fluorotelomer-based compounds, such as 1H,1H,9H-Perfluorononyl p-toluenesulfonate, is a significant area of research. While complete mineralization is not typically observed, these "precursor" compounds can be transformed by microorganisms into other persistent PFAS.
For fluorotelomer sulfonates, biotransformation often involves the cleavage of the non-fluorinated part of the molecule. In the case of 1H,1H,9H-Perfluorononyl p-toluenesulfonate, it is plausible that microbial action could hydrolyze the tosylate ester, releasing the p-toluenesulfonate and a fluorotelomer alcohol. This resulting fluorotelomer alcohol can then undergo further biotransformation.
Studies on similar compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH), have shown that they can be aerobically biotransformed into a series of intermediate products, ultimately leading to the formation of perfluoroalkyl carboxylic acids (PFCAs). nih.gov For a C9 fluorotelomer compound, this pathway would likely result in the formation of perfluorononanoic acid (PFNA) and other shorter-chain PFCAs. These terminal PFCAs are also highly persistent and can bioaccumulate in living organisms.
The rate and extent of biotransformation can be influenced by various environmental factors, including the type of microbial community present, oxygen levels, and the presence of other organic matter.
Advanced Remediation Technologies for Perfluorinated Compounds in Environmental Matrices
Due to their persistence and potential for bioaccumulation, significant efforts are underway to develop effective remediation technologies for PFAS-contaminated environmental matrices. These technologies can be broadly categorized into immobilization, extraction, and destruction methods.
Immobilization Technologies: These approaches aim to reduce the mobility and bioavailability of PFAS in soil and groundwater. One of the most common methods is the use of sorbents like granular activated carbon (GAC) and ion-exchange resins. nih.govhydrosilintl.com These materials can effectively bind PFAS, preventing them from leaching into drinking water sources. In-situ remediation techniques involve injecting colloidal activated carbon into the subsurface to create a permeable barrier that sequesters PFAS. oregonstate.edu
Extraction Technologies: These methods focus on removing PFAS from contaminated media. "Pump-and-treat" systems extract contaminated groundwater, which is then passed through filters containing GAC or ion-exchange resins to remove the PFAS. hydrosilintl.com Soil washing, using water or specific chemical solutions, can be employed to remove PFAS from excavated soil.
Destruction Technologies: These emerging technologies aim to break down the highly stable PFAS molecules. Some of the promising destruction methods include:
Electrochemical Oxidation: This process uses electrodes to generate highly reactive species that can break the C-F bonds.
Sonolysis: High-frequency sound waves are used to create cavitation bubbles, which upon collapse, generate extreme temperatures and pressures capable of degrading PFAS.
Plasma Treatment: This technology uses a high-energy plasma to break down PFAS molecules.
Hydrothermal Treatment: This involves treating contaminated materials with water at high temperatures and pressures.
These destruction technologies are generally more energy-intensive and costly than immobilization or extraction methods and are still largely in the research and development phase.
Interactive Data Table: Overview of Remediation Technologies for Perfluorinated Compounds
| Technology Category | Specific Method | Target Media | Mechanism | Advantages | Limitations |
| Immobilization | Granular Activated Carbon (GAC) | Water, Soil | Adsorption | Well-established, cost-effective | Does not destroy PFAS, requires disposal/regeneration of spent carbon |
| Ion-Exchange Resins | Water | Ion exchange | High removal efficiency for a broad range of PFAS | Higher cost than GAC, requires regeneration | |
| In-situ Sequestration | Groundwater, Soil | Adsorption | Minimally invasive, long-term containment | Does not destroy PFAS, long-term stability needs further study | |
| Extraction | Pump-and-Treat | Groundwater | Adsorption, Ion exchange | Established technology for plume control | Can be slow and costly, generates PFAS-laden waste |
| Soil Washing | Soil | Desorption | Can treat large volumes of soil | Effectiveness varies with soil type, generates contaminated wash water | |
| Destruction | Electrochemical Oxidation | Water | Chemical oxidation | Complete destruction of PFAS | High energy consumption, potential for byproduct formation |
| Sonolysis | Water | Thermochemical | Effective for a range of PFAS | High energy costs, scalability challenges | |
| Plasma Treatment | Water | Physical and chemical degradation | Rapid degradation | Complex technology, high capital cost |
Emerging Research Directions and Future Prospects for 1h,1h,9h Perfluorononyl P Toluenesulfonate
Exploration of Novel Catalytic Transformations
The unique electronic properties of the perfluorononyl group in 1H,1H,9H-Perfluorononyl p-toluenesulfonate suggest its potential as a substrate in novel catalytic transformations. The strong electron-withdrawing nature of the fluorinated chain significantly influences the reactivity of the terminal p-toluenesulfonate leaving group. Research in this area is anticipated to explore its utility in reactions where a highly efficient leaving group is paramount.
Future investigations may focus on leveraging this compound in transition-metal-catalyzed cross-coupling reactions. The perfluorononyl moiety could serve as a "fluorous tag," which allows for the facile separation of the catalyst and product from the reaction mixture using fluorous solid-phase extraction (F-SPE). nih.gov This approach aligns with the principles of green chemistry by simplifying purification processes and enabling catalyst recycling.
Table 1: Potential Catalytic Applications of 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
| Catalytic Reaction Type | Potential Role of the Compound | Anticipated Advantages |
| Cross-Coupling Reactions | Perfluoroalkylating agent | Introduction of the perfluorononyl group to organic molecules. |
| Nucleophilic Substitution | Substrate with an excellent leaving group | Facilitating reactions that are otherwise sluggish. |
| "Fluorous Tag" Catalysis | Tagged substrate for catalyst separation | Simplified purification and potential for catalyst recycling. |
Integration into Supramolecular Chemistry and Nanomaterials
The distinct hydrophobic and lipophobic character of the perfluorononyl chain, a hallmark of "fluorous" compounds, makes 1H,1H,9H-Perfluorononyl p-toluenesulfonate a compelling building block for supramolecular chemistry and nanomaterials. nih.govresearchgate.net The "fluorous effect," the tendency of highly fluorinated compounds to self-associate and segregate from non-fluorinated hydrocarbon domains, can be harnessed to direct the self-assembly of complex architectures. proquest.com
Researchers are exploring the incorporation of such fluorinated molecules into amphiphilic structures to create highly stable micelles, vesicles, and surface monolayers. researchgate.net These supramolecular assemblies could find applications in drug delivery, where the fluorous core encapsulates therapeutic agents, and in the development of advanced coatings with tailored surface properties. The introduction of fluorine can lead to more stable and robust lattice structures in self-assembling systems. nih.gov
Furthermore, the compound's structure lends itself to the formation of functionalized nanomaterials. For instance, it could be used to modify the surface of silica (B1680970) nanoparticles, imparting unique surface energy and reactivity. nih.gov The p-toluenesulfonate group can be displaced by various nucleophiles, allowing for the post-synthetic modification of these nanomaterials. nih.gov Such fluorinated nanoparticles are being investigated for their potential use as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov
Development of Sustainable Synthesis and Application Methodologies
A significant future direction for the research of 1H,1H,9H-Perfluorononyl p-toluenesulfonate lies in the development of sustainable synthesis and application methods. Traditional fluorination processes often rely on harsh reagents and energy-intensive conditions. numberanalytics.com Modern approaches focus on greener synthetic routes, such as utilizing more environmentally benign fluorinating agents and catalytic methods. rsc.orgsciencedaily.com
For the synthesis of the precursor alcohol, 1H,1H,9H-perfluoro-1-nonanol, sustainable methods could involve telomerization of tetrafluoroethylene (B6358150) in more environmentally friendly solvents. The subsequent tosylation step could be optimized to use catalysts that are recyclable and operate under milder conditions.
In terms of applications, the use of this compound as a recoverable and reusable reagent is a key aspect of sustainability. For example, when used as a fluorous tag in synthesis, it can be readily separated and potentially recycled, minimizing chemical waste. nih.gov The development of applications that leverage natural surfactants, like phospholipids, to emulsify fluorous compounds also represents a move towards more sustainable fluorine chemistry. rsc.orgvtt.fi
Table 2: Sustainable Approaches in the Lifecycle of 1H,1H,9H-Perfluorononyl p-Toluenesulfonate
| Lifecycle Stage | Sustainable Strategy | Potential Environmental Benefit |
| Synthesis | Use of greener fluorinating agents and recyclable catalysts. | Reduced use of hazardous materials and lower energy consumption. numberanalytics.comnumberanalytics.com |
| Application | Employment as a recyclable "fluorous tag" in chemical synthesis. | Minimization of chemical waste and improved process efficiency. nih.gov |
| Formulation | Use of natural surfactants for creating emulsions. | Replacement of synthetic fluorosurfactants with biodegradable alternatives. rsc.orgvtt.fi |
Interdisciplinary Research with Biological and Biomedical Sciences (as a chemical tool)
The unique properties of perfluorinated compounds are making them increasingly valuable as chemical tools in biological and biomedical research. The high electronegativity and inertness of the carbon-fluorine bond make 1H,1H,9H-Perfluorononyl p-toluenesulfonate a candidate for use in creating stable bioconjugates and probes. nih.gov
One of the most promising areas is its potential application in ¹⁹F MRI, a non-invasive imaging technique with a high signal-to-noise ratio and no background signal from biological tissues. nih.gov By incorporating the perfluorononyl group into molecules that target specific biological sites, researchers could develop powerful new diagnostic tools. nih.gov
Moreover, the "fluorous effect" can be exploited for the separation and purification of biomolecules. researchgate.net By attaching a fluorous tag, such as the perfluorononyl group, to a protein or peptide, it can be selectively isolated from complex biological mixtures. This "fluorous technology" has shown promise in proteomics and drug discovery. researchgate.net While some perfluorinated compounds have been studied for their biological interactions and potential toxicity nih.govnih.govresearchgate.netacs.org, the use of compounds like 1H,1H,9H-Perfluorononyl p-toluenesulfonate as chemical tools is focused on leveraging their unique physicochemical properties for analysis and imaging, rather than direct therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1H,1H,9H-Perfluorononyl p-toluenesulfonate, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where perfluorononyl alcohol reacts with p-toluenesulfonyl chloride under anhydrous conditions. Reaction progress can be monitored using ¹H-NMR to track the disappearance of starting materials (e.g., δ 2.51 ppm for the methyl group in p-toluenesulfonate intermediates) . Dichloromethane, dehydrated with molecular sieves and purged with nitrogen, is recommended to avoid hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- ¹H-NMR : Identifies non-fluorinated protons (e.g., aromatic protons at δ 7.86–7.42 ppm) and confirms functional groups .
- LC-MS : Validates molecular weight (304.23 g/mol) and detects fluorinated fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency (C10H9F5O3S) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies show that the compound should be stored under inert gas (e.g., argon) at 0–6°C to prevent degradation. Hydrolysis susceptibility requires anhydrous solvents and avoidance of moisture .
Q. What safety protocols are recommended for handling this fluorinated sulfonate?
- Methodology : Use PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal toxicity. Waste disposal must comply with regulations for persistent fluorinated compounds .
Advanced Research Questions
Q. What role does this compound play in organofluorine synthesis, and how do fluorinated chains influence reactivity?
- Methodology : The perfluorononyl group enhances electrophilicity, making it a superior leaving group in SN2 reactions. Comparative studies with shorter fluorinated chains (e.g., 4:2 or 6:2 FTS derivatives) reveal reduced steric hindrance and improved reaction kinetics .
Q. How can contradictions in reported reaction yields be resolved when using this sulfonate in cross-coupling reactions?
- Methodology : Yield discrepancies often arise from solvent polarity (e.g., toluene vs. DMF) or trace water. Systematic optimization using DOE (Design of Experiments) and ³¹P-NMR to monitor phosphine-based catalysts (e.g., triphenylphosphine oxide) is advised .
Q. What environmental persistence and toxicological profiles are associated with this compound?
- Methodology : Environmental fate studies use LC-MS/MS to detect degradation products (e.g., perfluorononanoic acid, PFNA) in water and soil. Toxicity assays (e.g., mitochondrial inhibition in vitro) align with OECD guidelines for perfluoroalkyl substances .
Q. How does the compound interact with biological membranes, and what analytical challenges arise in such studies?
- Methodology : Fluorescence anisotropy and surface plasmon resonance (SPR) measure membrane partitioning. Challenges include distinguishing non-specific binding from lipid interactions, mitigated by using deuterated analogs for ¹⁹F-NMR tracking .
Q. Can this sulfonate act as a catalyst in solvent-free organic transformations?
- Methodology : Yes, it functions as a Brønsted acid catalyst in cyclocondensation reactions (e.g., dihydropyrimidinone synthesis). Comparative studies with aluminum p-toluenesulfonate show higher thermal stability but lower activity under solvent-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
